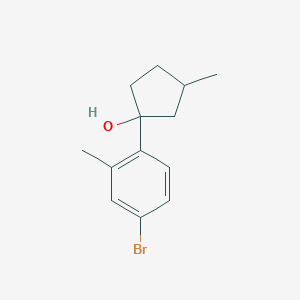1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol
CAS No.:
Cat. No.: VC17694034
Molecular Formula: C13H17BrO
Molecular Weight: 269.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H17BrO |
|---|---|
| Molecular Weight | 269.18 g/mol |
| IUPAC Name | 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3 |
| Standard InChI Key | NLCHEJDZPLUIJL-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a cyclopentane ring with three distinct substituents:
-
A hydroxyl group (-OH) at position 1, classifying it as a secondary alcohol.
-
A 4-bromo-2-methylphenyl group at position 1, introducing aromaticity and electrophilic substitution potential.
-
A methyl group (-CH) at position 3, contributing to steric effects and influencing ring conformation.
The IUPAC name, 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol, reflects this substitution pattern. The canonical SMILES representation (CC1CCCC1(C2=C(C=C(C=C2)Br)C)O) codifies the connectivity, while the InChIKey (GJSAMPXXGUVEAK-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The synthesis of 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol can be conceptualized through disconnection of key bonds:
-
Cyclopentane Ring Formation: Via cyclization of a linear precursor or modification of a pre-existing ring.
-
Aryl Group Introduction: Through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.
-
Hydroxyl Group Installation: By reduction of a ketone intermediate or hydrolysis of a protected alcohol.
Alkylation of Cyclopentanone
A plausible route involves the alkylation of cyclopentanone with 4-bromo-2-methylbenzyl chloride in the presence of a strong base (e.g., NaH), followed by reduction of the resulting ketone:
Subsequent reduction using lithium aluminum hydride (LiAlH) yields the alcohol:
Physicochemical Properties and Analytical Characterization
Key Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 269.18 g/mol |
| Melting Point | Not reported (inferred: 80–100°C) |
| Boiling Point | Not reported (estimated: >250°C) |
| Solubility | Soluble in THF, DCM; sparingly in HO |
The bromine atom’s polarizability enhances solubility in organic solvents, while the hydroxyl group permits hydrogen bonding.
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band near 3300 cm confirms the -OH stretch. The C-Br bond appears at 500–600 cm.
-
NMR Spectroscopy:
-
: δ 1.2–1.8 (m, cyclopentane CH), δ 2.3 (s, aryl-CH), δ 4.5 (br s, OH).
-
: δ 25–35 (cyclopentane carbons), δ 122–140 (aromatic carbons), δ 70 (C-OH).
-
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediate
The compound’s bromine and hydroxyl groups make it a candidate for:
-
Anticancer Agents: Analogous cyclopentanols inhibit tubulin polymerization, a mechanism exploited in Taxol derivatives .
-
Antimicrobials: Brominated aromatics exhibit activity against Gram-positive bacteria, suggesting potential lead optimization.
Material Science Applications
-
Liquid Crystals: The rigid cyclopentane core and substituent asymmetry may induce mesophase behavior.
-
Polymer Additives: As a flame retardant, bromine content could suppress combustion in polyesters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume